molecular formula C8H8F3NO2S B13613663 N-methyl-4-(trifluoromethyl)benzenesulfonamide

N-methyl-4-(trifluoromethyl)benzenesulfonamide

Cat. No.: B13613663
M. Wt: 239.22 g/mol
InChI Key: NRKCZBWVAQJOOG-UHFFFAOYSA-N
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Description

N-methyl-4-(trifluoromethyl)benzenesulfonamide is a chemical compound with the molecular formula C8H8F3NO2S It is characterized by the presence of a trifluoromethyl group attached to a benzenesulfonamide structure, with an additional methyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-4-(trifluoromethyl)benzenesulfonamide typically involves the trifluoromethylation of benzenesulfonamide. One common method is the reaction of benzenesulfonamide with trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) under reflux conditions. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of advanced purification techniques such as recrystallization and chromatography further enhances the quality of the final compound.

Chemical Reactions Analysis

Types of Reactions

N-methyl-4-(trifluoromethyl)benzenesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to produce amine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH).

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted sulfonamides depending on the reagents used.

Scientific Research Applications

N-methyl-4-(trifluoromethyl)benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of trifluoromethylated compounds.

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase enzymes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for the treatment of diseases such as cancer and bacterial infections.

    Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-methyl-4-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of carbonic anhydrase enzymes, preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to a decrease in tumor growth and proliferation in cancer cells. The compound’s trifluoromethyl group enhances its binding affinity and selectivity towards the target enzymes.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)benzenesulfonamide: Similar structure but lacks the N-methyl group.

    N-ethyl-4-(trifluoromethyl)benzenesulfonamide: Contains an ethyl group instead of a methyl group.

    4-(Trifluoromethyl)benzylamine: Contains an amine group instead of a sulfonamide group.

Uniqueness

N-methyl-4-(trifluoromethyl)benzenesulfonamide is unique due to the presence of both the trifluoromethyl and N-methyl groups, which confer distinct chemical properties and reactivity. These structural features enhance its potential as a versatile reagent in organic synthesis and as a potent enzyme inhibitor in biological research.

Properties

Molecular Formula

C8H8F3NO2S

Molecular Weight

239.22 g/mol

IUPAC Name

N-methyl-4-(trifluoromethyl)benzenesulfonamide

InChI

InChI=1S/C8H8F3NO2S/c1-12-15(13,14)7-4-2-6(3-5-7)8(9,10)11/h2-5,12H,1H3

InChI Key

NRKCZBWVAQJOOG-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)C1=CC=C(C=C1)C(F)(F)F

Origin of Product

United States

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